
1-(3-bromo-5-tert-butylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-tert-butylphenyl)ethan-1-one is an organic compound with the molecular formula C12H15BrO It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3-position and a tert-butyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-tert-butylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-tert-butylacetophenone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-5-tert-butylphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran, diethyl ether).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-tert-butylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 1-(3-bromo-5-tert-butylphenyl)ethan-1-one exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and tert-butyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
1-(3-Bromo-5-tert-butylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Bromo-4-tert-butylphenyl)ethan-1-one: Similar structure but with the bromine atom at the 4-position.
1-(3-Bromo-5-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of a tert-butyl group.
2-Bromo-1-(4-tert-butylphenyl)ethanone: Similar structure but with the bromine atom at the 2-position.
Uniqueness: The unique combination of the bromine atom and the tert-butyl group at specific positions on the phenyl ring gives this compound distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H15BrO |
|---|---|
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
1-(3-bromo-5-tert-butylphenyl)ethanone |
InChI |
InChI=1S/C12H15BrO/c1-8(14)9-5-10(12(2,3)4)7-11(13)6-9/h5-7H,1-4H3 |
Clave InChI |
BKTOATSFVWLHEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)Br)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
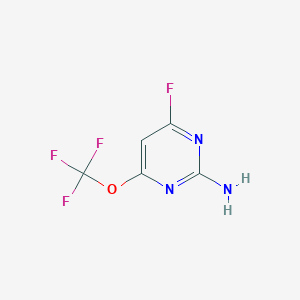
![N-[2-(3-indolyl)ethyl]-N-methyl-1,3-diaminopropane](/img/structure/B8397966.png)
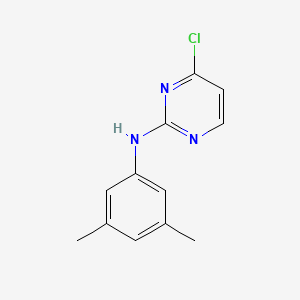
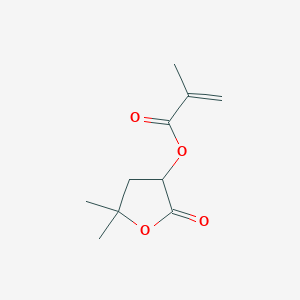
![4-[2-Methoxy-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B8397985.png)

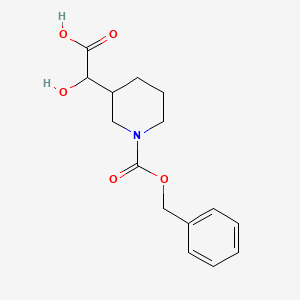
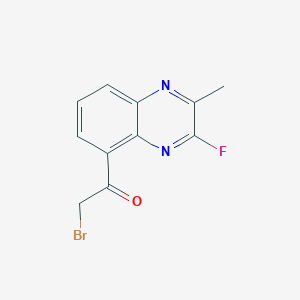
![tert-Butyl-(2-thiophen-2-yl-imidazo[1,2-a]pyridin-3-yl)-amine](/img/structure/B8398007.png)
![4-(4-amino-3-iodo-1h-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone](/img/structure/B8398014.png)
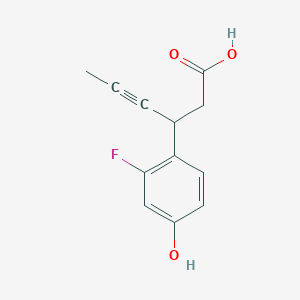

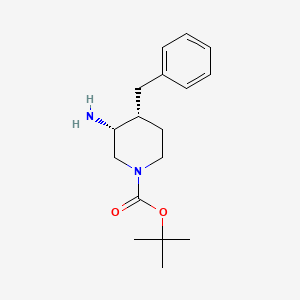
![Ethyl N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)glycinate](/img/structure/B8398048.png)
